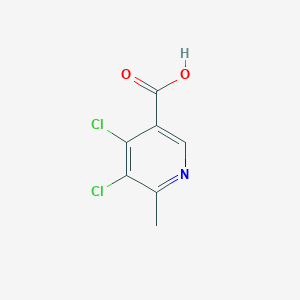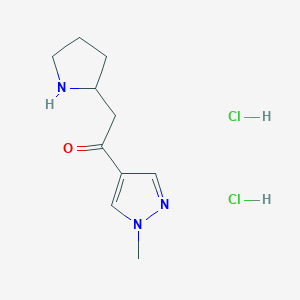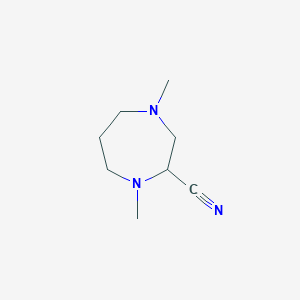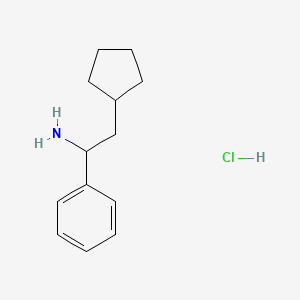
6-(2,4-二氯苯基)吡啶-3-胺
描述
“6-(2,4-Dichlorophenyl)pyridin-3-amine” is a chemical compound with the CAS number 1357165-68-4 . It has a molecular weight of 239.10 and a molecular formula of C11H8Cl2N2 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “6-(2,4-Dichlorophenyl)pyridin-3-amine” consists of a pyridine ring attached to a dichlorophenyl group . The InChI code for this compound is 1S/C11H8Cl2N2/c12-7-1-3-9(10(13)5-7)11-4-2-8(14)6-15-11/h1-6H,14H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(2,4-Dichlorophenyl)pyridin-3-amine” include a molecular weight of 239.10 and a molecular formula of C11H8Cl2N2 . The compound is stored at room temperature . Unfortunately, the sources do not provide information on its boiling point, melting point, or density .科学研究应用
Antioxidant and Anticancer Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound is used in the synthesis of pyrimidine derivatives, which have been found to have antioxidant and anticancer properties .
- Method of Application : The synthesis of the pyrimidine derivatives is performed via the condensation of a suitable α,β -unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid .
- Results : The synthesized compounds were evaluated for their antioxidant (DPPH assay), anti-lipid peroxidation (AAPH), anti-LOX activities and ability to interact with glutathione. The compounds do not interact significantly with DPPH but strongly inhibit lipid peroxidation .
Regioselective Synthesis of New Pyrimidine Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : “6-(2,4-Dichlorophenyl)pyridin-3-amine” is used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents .
- Method of Application : Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favouring the formation of C-4 substituted products .
- Results : The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine. The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .
Pyrrolidine Drug Discovery
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound could potentially be used in the synthesis of pyrrolidine derivatives, which are widely used in drug discovery .
- Method of Application : The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
CDK2 Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound could potentially be used in the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are novel CDK2 inhibitors .
- Method of Application : The synthesis of these derivatives involves the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
Pyrrolo[2,3-d]pyrimidine Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : “6-(2,4-Dichlorophenyl)pyridin-3-amine” could potentially be used in the design and synthesis of a new series of pyrrolo[2,3-d]pyrimidine derivatives .
- Method of Application : The synthesis of these derivatives involves the use of chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique .
- Results : All compounds were tested in vitro against seven selected human cancer cell lines, namely, MCF7, A549, HCT116, PC3, HePG2, PACA2 and BJ1 using MTT assay .
安全和危害
The safety information for “6-(2,4-Dichlorophenyl)pyridin-3-amine” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
未来方向
While specific future directions for “6-(2,4-Dichlorophenyl)pyridin-3-amine” are not mentioned in the sources, there is a general interest in the development of heterocyclic compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates . This suggests that “6-(2,4-Dichlorophenyl)pyridin-3-amine” and similar compounds may have potential applications in drug discovery.
属性
IUPAC Name |
6-(2,4-dichlorophenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-7-1-3-9(10(13)5-7)11-4-2-8(14)6-15-11/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOBVDOLHBOFCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dichlorophenyl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



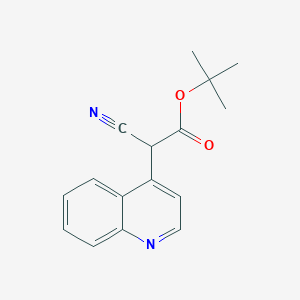
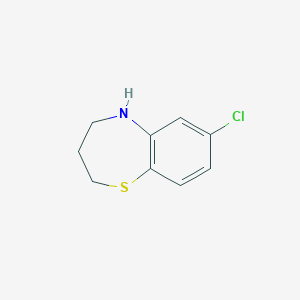
![(3-Methoxypropyl)(methyl){2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}amine](/img/structure/B1458848.png)
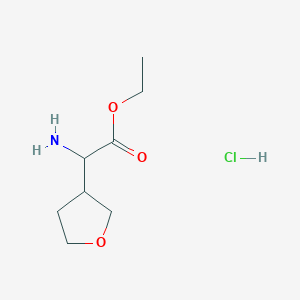
![2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458852.png)
![2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid](/img/structure/B1458853.png)
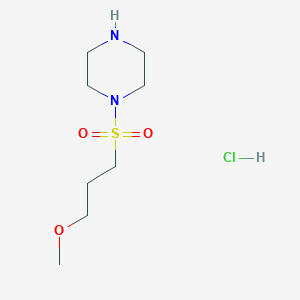
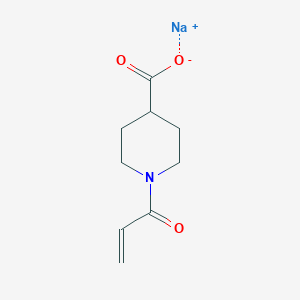
![[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1458858.png)
